Methyl 5-(4-hydroxyphenyl)pentanoate is an organic compound characterized by its unique structure, which includes a methyl ester group and a hydroxyphenyl moiety. This compound is part of the broader category of esters and phenolic compounds, which are significant in various chemical and pharmaceutical applications. The chemical formula for methyl 5-(4-hydroxyphenyl)pentanoate is , and its molecular weight is approximately 208.26 g/mol.
Methyl 5-(4-hydroxyphenyl)pentanoate can be derived from natural sources or synthesized through various chemical pathways. It is often studied for its potential biological activities and applications in medicinal chemistry.
This compound falls under the classification of esters and phenolic compounds, which are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
The synthesis of methyl 5-(4-hydroxyphenyl)pentanoate typically involves the esterification of 5-(4-hydroxyphenyl)pentanoic acid with methanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using enzymatic methods for more selective reactions.
Methyl 5-(4-hydroxyphenyl)pentanoate features a pentanoic acid backbone with a hydroxyphenyl substituent at the fifth carbon and a methyl ester group.
CC(CCCC(=O)OC)C1=CC=C(C=C1)O
Methyl 5-(4-hydroxyphenyl)pentanoate can undergo several chemical reactions:
The mechanism of action for methyl 5-(4-hydroxyphenyl)pentanoate primarily involves its interaction with biological targets such as enzymes or receptors.
Methyl 5-(4-hydroxyphenyl)pentanoate has several scientific uses:
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.: 31063-73-7
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6